molecular formula C10H5F4NO B6294105 5-(3-fluoro-5-(trifluoromethyl)phenyl)oxazole CAS No. 2364584-80-3

5-(3-fluoro-5-(trifluoromethyl)phenyl)oxazole

Cat. No.: B6294105
CAS No.: 2364584-80-3
M. Wt: 231.15 g/mol
InChI Key: BCNPWQDSZJMIIG-UHFFFAOYSA-N
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Description

Significance of Oxazole (B20620) Core Structures in Contemporary Chemical Biology

The oxazole ring, a five-membered heterocycle containing one oxygen and one nitrogen atom, is a privileged scaffold in medicinal chemistry. tandfonline.comtandfonline.com This structural motif is not merely a synthetic curiosity but is found in a variety of natural products and biologically active molecules, demonstrating a wide spectrum of pharmacological activities. nih.gov The utility of the oxazole nucleus lies in its ability to engage with biological targets, such as enzymes and receptors, through various non-covalent interactions. tandfonline.com This has led to the development of numerous oxazole-containing compounds with therapeutic applications, including anti-inflammatory, antimicrobial, anticancer, and antidiabetic agents. tandfonline.comnih.gov Its role as a bioisostere for other aromatic rings like furan (B31954) and pyridine (B92270) further enhances its value in drug design, allowing for the fine-tuning of a molecule's properties to improve its efficacy and pharmacokinetic profile. rsc.org

Strategic Incorporation of Fluorinated Moieties in Small Molecule Research

The introduction of fluorine atoms or fluorine-containing groups, such as the trifluoromethyl (-CF3) group, into small molecules is a well-established and powerful strategy in modern drug discovery. nih.govbohrium.com This approach is used to modulate a range of molecular properties to enhance a compound's drug-like characteristics. acs.org Fluorine, being the most electronegative element, can alter the electronic properties of a molecule, influence its conformation, and modify its acidity or basicity. bohrium.comacs.org

The trifluoromethyl group, in particular, offers several advantages. Its incorporation can significantly increase a molecule's metabolic stability by blocking sites that are susceptible to oxidative metabolism by enzymes in the body. nbinno.com This leads to a longer half-life and potentially less frequent dosing. nbinno.com Furthermore, the -CF3 group can enhance a compound's lipophilicity, which can improve its ability to cross biological membranes, leading to better absorption and distribution. nbinno.commdpi.com The unique steric and electronic properties of the trifluoromethyl group can also lead to stronger binding affinity with target proteins. mdpi.comwikipedia.org

PropertyHydrogen (H)Fluorine (F)Trifluoromethyl (CF3)
Van der Waals Radius (Å)1.201.47~2.7 (group radius)
Electronegativity (Pauling Scale)2.203.98Intermediate between F and Cl
Effect on Lipophilicity (Hansch π value)0+0.14+0.88
Metabolic StabilitySusceptible to oxidationCan block metabolismHighly resistant to oxidation

Rationale for Investigating Novel Fluoro-Trifluoromethylphenyl-Oxazole Scaffolds

The rationale for designing and investigating novel scaffolds like 5-(3-fluoro-5-(trifluoromethyl)phenyl)oxazole stems from a combinatorial approach to drug design. This strategy involves integrating a biologically active core (the oxazole ring) with substituents (the fluoro- and trifluoromethyl-phenyl group) known to confer advantageous physicochemical and pharmacokinetic properties.

The oxazole core provides a proven foundation with inherent biological relevance. nih.gov The phenyl ring acts as a linker, and its substitution pattern is critical. The inclusion of both a fluorine atom and a trifluoromethyl group on the phenyl ring is a deliberate design choice aimed at synergistically modulating the molecule's properties. The electron-withdrawing nature of these substituents can influence the electronic character of the entire molecule, potentially affecting its interaction with biological targets. nbinno.com This specific combination aims to create a new chemical entity with an optimized profile of potency, stability, and bioavailability. While extensive biological data on this compound is not widely published in peer-reviewed literature, its availability as a research chemical and pharmaceutical intermediate suggests its role in discovery programs. synhet.com

IdentifierValue
IUPAC Name5-[3-fluoro-5-(trifluoromethyl)phenyl]-1,3-oxazole
CAS Number2364584-80-3
Molecular FormulaC10H5F4NO
PubChem CID146035136
SMILESFC(F)(F)c1cc(cc(F)c1)-c2cnco2
Indicated UsePharmaceutical intermediate, Research chemical

Overview of Research Trajectories for Emerging Chemical Compounds in Pre-Clinical Contexts

The journey of a novel compound like this compound from a synthetic concept to a potential clinical candidate follows a structured, multi-stage preclinical development pathway. researchgate.net This process is designed to rigorously evaluate the compound's efficacy and safety before it can be tested in humans. pharmafeatures.com

The typical trajectory begins with target validation , which confirms that modulating a specific biological target can lead to a favorable clinical outcome. rsztnc.org This is followed by hit identification , often through high-throughput screening of compound libraries to find molecules that interact with the target. promega.com

Once a "hit" is identified, it enters the lead optimization phase. Here, medicinal chemists synthesize numerous analogues of the hit compound to improve its potency, selectivity, and drug-like properties (a process known as establishing the structure-activity relationship or SAR). rsztnc.org This stage involves extensive in vitro testing using cell-based assays to confirm the compound's activity and mechanism of action.

Promising lead compounds then advance to in vivo testing in animal models. These studies are crucial for assessing the compound's behavior in a whole biological system, including its pharmacokinetics (how the body absorbs, distributes, metabolizes, and excretes the drug) and pharmacodynamics (the drug's effect on the body). pharmafeatures.com Concurrently, toxicology and safety pharmacology studies are conducted under Good Laboratory Practices (GLP) to identify any potential adverse effects and to determine a safe dose range for initial human trials. rsztnc.orgchromatographyonline.com The culmination of this comprehensive preclinical evaluation is the submission of an Investigational New Drug (IND) application to regulatory authorities, seeking permission to commence clinical trials. pharmafeatures.comrsztnc.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-[3-fluoro-5-(trifluoromethyl)phenyl]-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F4NO/c11-8-2-6(9-4-15-5-16-9)1-7(3-8)10(12,13)14/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCNPWQDSZJMIIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)F)C2=CN=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F4NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 5 3 Fluoro 5 Trifluoromethyl Phenyl Oxazole

Retrosynthetic Analysis of the 5-(3-fluoro-5-(trifluoromethyl)phenyl)oxazole Framework

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by deconstructing the target molecule into simpler, commercially available starting materials. advancechemjournal.com For this compound, the analysis reveals several potential disconnection points, leading to various strategic synthetic pathways.

The primary disconnections for the 5-substituted oxazole (B20620) framework involve breaking the C-C and C-O bonds of the heterocyclic ring. Two common approaches are considered:

Disconnection A (Van Leusen Approach): This strategy involves disconnecting the C5-O1 and C4-C5 bonds. This leads back to two key precursors: 3-fluoro-5-(trifluoromethyl)benzaldehyde (B67439) and tosylmethyl isocyanide (TosMIC). This is a convergent approach, building the ring in a single step from an aldehyde. ijpsonline.comijpsonline.com

Disconnection B (Cyclodehydration Approach): This pathway involves disconnecting the C5-O1 bond via dehydration of an α-acylamino ketone intermediate, a hallmark of the Robinson-Gabriel synthesis. pharmaguideline.com This retrosynthetic step reveals an N-(2-(3-fluoro-5-(trifluoromethyl)phenyl)-2-oxoethyl)formamide precursor. Further disconnection of the amide bond leads to 2-amino-1-(3-fluoro-5-(trifluoromethyl)phenyl)ethan-1-one and formic acid or a derivative.

Disconnection C (Cross-Coupling Approach): An alternative strategy involves disconnecting the C5-Aryl bond. This suggests a late-stage introduction of the phenyl moiety onto a pre-formed 5-halooxazole or a C-H activation/arylation of oxazole itself. organic-chemistry.org This leads to oxazole (or a 5-substituted derivative) and a 3-fluoro-5-(trifluoromethyl)phenyl organometallic reagent or aryl halide.

These distinct retrosynthetic pathways provide a strategic roadmap for developing and optimizing the synthesis of the target molecule.

Development and Optimization of Synthetic Pathways to this compound

Based on the retrosynthetic analysis, several synthetic pathways can be developed. The optimization of these routes involves exploring different reaction types, strategies for introducing the key structural motifs, and fine-tuning reaction parameters.

The formation of the oxazole ring is the pivotal step in the synthesis. Several classical and modern cyclization reactions are applicable.

Van Leusen Oxazole Synthesis: This one-pot reaction between an aldehyde and tosylmethyl isocyanide (TosMIC) in the presence of a base is a highly efficient method for preparing 5-substituted oxazoles. ijpsonline.com The reaction proceeds through the formation of an oxazoline (B21484) intermediate, which then eliminates p-toluenesulfinic acid to yield the aromatic oxazole ring. ijpsonline.com

Robinson-Gabriel Synthesis and Related Cyclodehydrations: This method involves the cyclization and dehydration of an α-acylamino ketone. pharmaguideline.com The precursor, an N-formyl-α-amino ketone, can be cyclized using various dehydrating agents such as polyphosphoric acid, sulfuric acid, or phosphorus oxychloride. pharmaguideline.com While effective, this method often requires harsh conditions.

Cycloisomerization of Propargylic Amides: A more contemporary approach involves the transition-metal-catalyzed cycloisomerization of N-propargyl amides. ijpsonline.comnih.gov This method offers mild reaction conditions and high efficiency. Catalysts based on gold, zinc, or even silica (B1680970) gel have been reported to effectively promote this transformation. nih.govacs.org

The introduction of the electronically distinct 3-fluoro-5-(trifluoromethyl)phenyl group is critical and can be achieved at different stages of the synthesis.

"Starting Material" Strategy: The most straightforward approach is to begin with a commercially available or readily synthesized building block that already contains the desired phenyl ring. For instance, 3-fluoro-5-(trifluoromethyl)benzaldehyde is an ideal starting material for the Van Leusen synthesis. Similarly, 3-fluoro-5-(trifluoromethyl)acetophenone can be elaborated into the α-acylamino ketone required for the Robinson-Gabriel pathway. mdpi.com

Late-Stage Functionalization Strategy: An alternative involves forming the oxazole ring first, followed by the introduction of the aryl group. Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, can be used to couple a 5-halooxazole with a corresponding (3-fluoro-5-(trifluoromethyl)phenyl)boronic acid or stannane. More recently, direct C-H arylation has emerged as a powerful, atom-economical method. organic-chemistry.org This involves the direct coupling of oxazole with a 3-fluoro-5-(trifluoromethyl)phenyl halide or triflate, often catalyzed by palladium complexes with specialized phosphine (B1218219) ligands. organic-chemistry.org The trifluoromethyl group is a widely used moiety in pharmaceuticals, known to enhance metabolic stability and binding affinity. nih.gov

The success of the chosen synthetic pathway heavily relies on the selection of an appropriate catalyst and the optimization of reaction conditions such as solvent, temperature, and reaction time.

For metal-catalyzed reactions , such as the cycloisomerization of propargyl amides or direct C-H arylation, the choice of metal and ligand is paramount. Gold(I) catalysts are often effective for alkyne cyclizations, while palladium(II) catalysts are standard for cross-coupling and C-H activation reactions. organic-chemistry.orgtandfonline.comscientificupdate.com The solvent can also play a crucial role in regioselectivity; for instance, in direct arylations of oxazoles, polar solvents may favor C-5 arylation, whereas nonpolar solvents can promote C-2 arylation. organic-chemistry.org

For classical syntheses , the choice of reagent dictates the conditions. The Van Leusen reaction typically requires a strong, non-nucleophilic base like potassium carbonate in a polar aprotic solvent such as methanol (B129727) or THF. The Robinson-Gabriel synthesis relies on strong dehydrating acids, and the choice of acid can impact the yield. ijpsonline.compharmaguideline.com

Below is a table summarizing potential reaction conditions for different synthetic strategies.

Synthetic Strategy Key Reagents Catalyst/Promoter Typical Solvents Temperature
Van Leusen Synthesis3-fluoro-5-(trifluoromethyl)benzaldehyde, TosMICK₂CO₃Methanol, THFRoom Temp. to Reflux
Robinson-GabrielN-acyl-α-amino ketoneH₂SO₄, POCl₃, PPADioxane, TolueneHigh Temperature
Propargyl Amide CyclizationN-propargyl-formamide derivativeAu(I) or Zn(OTf)₂Acetonitrile, DCEMild (e.g., 40-80 °C)
Direct C-H ArylationOxazole, 1-bromo-3-fluoro-5-(trifluoromethyl)benzenePd(OAc)₂, Phosphine Ligand (e.g., P(o-tol)₃)Toluene, DioxaneHigh Temperature

Isolation and Purification Techniques for this compound in Laboratory Settings

Following the chemical synthesis, the target compound must be isolated from the reaction mixture and purified to a high degree. Standard laboratory techniques are employed for this purpose.

Work-up: The initial step involves quenching the reaction and removing inorganic byproducts. This is typically achieved by adding water or an aqueous solution (e.g., saturated sodium bicarbonate to neutralize acids or ammonium (B1175870) chloride) to the reaction vessel, followed by extraction of the crude product into an appropriate organic solvent like ethyl acetate (B1210297), dichloromethane, or diethyl ether. estranky.sk The organic layers are then combined, washed with brine to remove residual water, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.

Purification: The crude product is then purified, most commonly using silica gel column chromatography. nih.govbeilstein-journals.org A solvent system (eluent), typically a mixture of a nonpolar solvent (like hexane (B92381) or heptane) and a more polar solvent (like ethyl acetate or dichloromethane), is chosen to achieve optimal separation of the desired product from starting materials and byproducts. The progress of the separation is monitored by thin-layer chromatography (TLC).

Crystallization: If the purified compound is a solid, recrystallization can be employed as a final purification step to obtain a highly pure, crystalline product. This involves dissolving the compound in a minimum amount of a hot solvent in which it has high solubility and allowing it to cool slowly, causing the pure compound to crystallize while impurities remain in the solution.

Characterization: The identity and purity of the final product are confirmed using various analytical methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), mass spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). nih.govsynhet.com

Sustainable Chemistry Considerations in the Synthesis of this compound

The principles of green chemistry aim to reduce the environmental impact of chemical processes. ijpsonline.com These considerations are increasingly important in the development of synthetic routes.

Atom Economy: Synthetic methods that incorporate the maximum number of atoms from the reactants into the final product are preferred. Cycloaddition and C-H activation reactions are generally more atom-economical than classical condensation reactions that produce stoichiometric byproducts (e.g., water or salts). organic-chemistry.org

Solvent Choice: Many traditional organic solvents are volatile and hazardous. Green chemistry encourages the use of safer solvents like water, ethanol, or ionic liquids. ijpsonline.comtandfonline.com For oxazole synthesis, reactions in water using β-cyclodextrin as a catalyst have been reported, representing a significant green advancement. tandfonline.com

Energy Efficiency: Microwave-assisted and ultrasound-mediated syntheses can dramatically reduce reaction times from hours to minutes, leading to significant energy savings compared to conventional heating methods. researchgate.netnih.gov These techniques have been successfully applied to the synthesis of various heterocyclic compounds, including oxadiazoles, and are applicable to oxazole synthesis. nih.gov

Catalysis: The use of catalysts is a fundamental principle of green chemistry. Heterogeneous catalysts, which can be easily recovered and reused, are particularly advantageous. organic-chemistry.org For example, an MCM-41-immobilized phosphine-gold(I) complex has been used for oxazole synthesis and can be recycled multiple times without significant loss of activity. organic-chemistry.org Similarly, the use of natural clays (B1170129) as biocatalysts represents an eco-friendly approach. tandfonline.com

By integrating these sustainable practices, the synthesis of this compound can be made more efficient, cost-effective, and environmentally benign.

Green Solvents and Reagent Selection

The principles of green chemistry encourage the use of solvents and reagents that are less hazardous and more environmentally benign. ijpsonline.com In the context of synthesizing this compound, several green chemistry strategies could be implemented.

Recent advancements in oxazole synthesis have explored the use of greener solvent systems. ijpsonline.com For the Van Leusen reaction, ionic liquids have been investigated as a recyclable and often less volatile alternative to traditional organic solvents. ijpsonline.com The use of deep eutectic solvents (DES) or even solvent-free conditions, potentially with microwave or ultrasound assistance, could also represent a greener approach. ijpsonline.com

The selection of reagents also plays a crucial role in the greenness of a synthesis. The use of catalytic amounts of a base, rather than stoichiometric amounts, would be preferable. Furthermore, exploring bases that are more environmentally friendly is a key consideration.

Below is an illustrative table of potential green solvents that could be explored for the synthesis of 5-aryloxazoles, such as the target compound.

SolventRationale for UsePotential Advantages
Ionic Liquids (e.g., [bmim]Br)Can act as both solvent and catalyst; recyclable. ijpsonline.comReduced volatility, potential for reuse. ijpsonline.com
Deep Eutectic SolventsBiodegradable and low cost.Environmentally benign, easy to prepare.
WaterThe ultimate green solvent.Non-toxic, non-flammable, inexpensive.
Ethanol/MethanolBio-derived solvents.Renewable resource, lower toxicity than many organic solvents.

Atom Economy and Reaction Efficiency Analysis

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. jocpr.com A higher atom economy signifies a more sustainable process with less waste generation. fiveable.me Addition and rearrangement reactions often have high atom economy, while substitution and elimination reactions tend to have lower atom economy. scranton.edu

The Van Leusen synthesis of a 5-substituted oxazole, while a powerful tool, does not have perfect atom economy due to the elimination of p-toluenesulfinic acid and water as byproducts. mdpi.com

A hypothetical atom economy calculation for the Van Leusen synthesis of this compound is presented below. This calculation is illustrative and assumes a simplified reaction scheme.

Hypothetical Reaction:

C₈H₄F₄O + C₉H₉NO₂S → C₁₁H₅F₄NO + C₇H₈O₂S + H₂O

The formula for percent atom economy is:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 jocpr.com

CompoundMolecular FormulaMolecular Weight ( g/mol )
3-fluoro-5-(trifluoromethyl)benzaldehydeC₈H₄F₄O192.11
Tosylmethyl isocyanide (TosMIC)C₉H₉NO₂S195.24
Total Reactant Weight 387.35
This compoundC₁₁H₅F₄NO259.16

Illustrative Atom Economy Calculation:

% Atom Economy = (259.16 / 387.35) x 100 ≈ 66.9%

This hypothetical calculation suggests that a significant portion of the reactant mass is not incorporated into the final product, highlighting an area for potential improvement through the development of alternative synthetic routes with higher atom economy. For instance, a catalytic cycloaddition reaction that forms the oxazole ring with minimal byproduct formation would be a desirable, though currently undeveloped, alternative.

High Resolution Structural Elucidation and Spectroscopic Characterization of 5 3 Fluoro 5 Trifluoromethyl Phenyl Oxazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. A combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would be required for the unambiguous assignment of all atoms in 5-(3-fluoro-5-(trifluoromethyl)phenyl)oxazole.

The ¹H NMR spectrum is expected to show distinct signals for the protons on the oxazole (B20620) and phenyl rings. The oxazole ring contains two protons, H2 and H4, which typically appear as singlets or narrow doublets in the downfield region (δ 7.0-8.5 ppm) due to the electron-withdrawing nature of the heterocyclic system. The phenyl ring has three aromatic protons (H2', H4', and H6'). Due to the substitution pattern, these protons would exhibit complex splitting patterns (e.g., doublets of doublets, triplets) arising from coupling to each other and potentially to the fluorine atom.

The ¹³C NMR spectrum would provide information on all unique carbon environments. The carbon atoms of the oxazole ring (C2, C4, C5) are expected to resonate at distinct chemical shifts. The phenyl ring carbons would show six separate signals, with their chemical shifts significantly influenced by the attached fluorine and trifluoromethyl groups. The CF₃ carbon would appear as a quartet due to coupling with the three fluorine atoms.

Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)
Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H2 (Oxazole)~ 8.0 - 8.2s-
H4 (Oxazole)~ 7.4 - 7.6s-
H2' (Phenyl)~ 7.8 - 8.0s or narrow d-
H4' (Phenyl)~ 7.6 - 7.8dtJ(H-F) ≈ 8-10, J(H-H) ≈ 2-3
H6' (Phenyl)~ 7.7 - 7.9s or narrow d-
Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)
Carbon AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity (due to C-F coupling)Predicted Coupling Constant (J, Hz)
C2 (Oxazole)~ 150 - 152s-
C4 (Oxazole)~ 123 - 125s-
C5 (Oxazole)~ 158 - 162s-
C1' (Phenyl)~ 132 - 134dJ(C-F) ≈ 3-5
C2' (Phenyl)~ 115 - 118dJ(C-F) ≈ 20-25
C3' (Phenyl)~ 161 - 164dJ(C-F) ≈ 245-255
C4' (Phenyl)~ 118 - 121dJ(C-F) ≈ 20-25
C5' (Phenyl)~ 131 - 133qJ(C-F) ≈ 30-35
C6' (Phenyl)~ 125 - 128s or narrow d-
CF₃~ 122 - 125qJ(C-F) ≈ 270-280

¹⁹F NMR spectroscopy is essential for characterizing fluorine-containing compounds. For this compound, two distinct signals are expected in the ¹⁹F NMR spectrum. The trifluoromethyl (CF₃) group would produce a singlet at a chemical shift typically around -60 to -65 ppm (relative to CFCl₃). The single fluorine atom on the phenyl ring would appear as a multiplet, likely a triplet of triplets or a doublet of doublets, due to coupling with the neighboring aromatic protons. Its chemical shift would be in the characteristic range for aryl fluorides, generally between -100 and -140 ppm.

To confirm the assignments made from 1D NMR, a suite of 2D experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. It would be used to confirm the connectivity between the protons on the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link each proton signal (H2', H4', H6', H2, H4) to its corresponding carbon atom (C2', C4', C6', C2, C4).

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Verification

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental formula of a compound by measuring its mass with very high precision. For this compound, the molecular formula is C₁₀H₅F₄NO. HRMS analysis, likely using an electrospray ionization (ESI) source, would be expected to detect the protonated molecule [M+H]⁺. The measured mass would be compared to the calculated exact mass to verify the elemental composition.

Table 3: Predicted HRMS Data for this compound
IonCalculated Exact MassExpected Observed Mass
[C₁₀H₅F₄NO + H]⁺232.0380232.0380 ± 0.0005

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to bond vibrations. The IR spectrum of this compound would be expected to show several characteristic absorption bands.

Table 4: Predicted Key IR Absorption Bands for this compound
Vibrational ModePredicted Wavenumber (cm⁻¹)Description
C-H stretch (aromatic/heteroaromatic)3100 - 3000Stretching vibrations of C-H bonds on the phenyl and oxazole rings.
C=N stretch (oxazole)1650 - 1590Characteristic stretching of the carbon-nitrogen double bond within the oxazole ring.
C=C stretch (aromatic)1600 - 1450Stretching vibrations of the carbon-carbon double bonds in the phenyl ring.
C-F stretch (CF₃)1350 - 1150Strong, characteristic absorption bands for the C-F bonds of the trifluoromethyl group.
C-F stretch (Aryl-F)1250 - 1100Stretching vibration of the C-F bond on the aromatic ring.
C-O-C stretch (oxazole)1100 - 1020Stretching of the carbon-oxygen-carbon single bonds within the oxazole ring.

Single Crystal X-ray Diffraction Analysis for Solid-State Molecular Conformation of this compound

Single crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound could be grown, this analysis would provide precise bond lengths, bond angles, and torsion angles.

A key structural parameter that would be determined is the dihedral angle between the plane of the oxazole ring and the plane of the phenyl ring. This angle would reveal the degree of twisting between the two ring systems in the solid state, which is influenced by steric hindrance and crystal packing forces. The analysis would also confirm the connectivity of the atoms as deduced by NMR and provide detailed information about intermolecular interactions, such as π-π stacking or halogen bonding, that govern the crystal lattice structure.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Chiral Analysis (if applicable to specific derivatives)

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful spectroscopic techniques utilized for the unambiguous determination of the absolute configuration of chiral molecules. These methods measure the differential absorption of left and right circularly polarized light by a chiral sample. However, the parent compound, this compound, is achiral as it does not possess a stereocenter and is not dissymmetric. Consequently, it will not exhibit any VCD or ECD signals.

The application of VCD and ECD becomes highly relevant in the analysis of chiral derivatives of this compound. Should a chiral center be introduced into the molecule, for instance, through the substitution of the oxazole ring or the phenyl group with a chiral moiety, the resulting derivatives would be amenable to analysis by these chiroptical techniques.

Vibrational Circular Dichroism (VCD)

VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light corresponding to the vibrational transitions within a chiral molecule. Each stereoisomer of a chiral compound will produce a VCD spectrum that is a mirror image of the spectrum of its enantiomer.

For a hypothetical chiral derivative of this compound, VCD could provide detailed information about its three-dimensional structure in solution. The analysis would involve the experimental measurement of the VCD spectrum and its comparison with a theoretically predicted spectrum. The theoretical spectrum is typically calculated using quantum chemical methods, such as Density Functional Theory (DFT). A good agreement between the experimental and calculated spectra for a specific enantiomer allows for the confident assignment of its absolute configuration.

The presence of the fluoro and trifluoromethyl groups on the phenyl ring can introduce specific vibrational modes that may be sensitive to the chiral environment, potentially providing distinct VCD signatures for structural elucidation.

Electronic Circular Dichroism (ECD)

ECD spectroscopy is analogous to VCD but operates in the ultraviolet-visible region of the electromagnetic spectrum, probing the electronic transitions of a chiral molecule. Similar to VCD, enantiomers of a chiral molecule will exhibit mirror-image ECD spectra.

For chiral derivatives of this compound, ECD would be particularly useful for determining the stereochemistry around the chromophores within the molecule. The phenyl and oxazole rings constitute the primary chromophores, and their electronic transitions would be perturbed by the presence of a chiral center, leading to characteristic ECD signals.

The process of absolute configuration determination using ECD also relies on the comparison of experimental spectra with quantum chemical predictions. The calculated ECD spectrum for a chosen absolute configuration is matched against the experimental spectrum. A successful match confirms the absolute stereochemistry of the derivative.

Computational Chemistry and Theoretical Investigations of 5 3 Fluoro 5 Trifluoromethyl Phenyl Oxazole

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in understanding the intrinsic electronic properties of a molecule, which in turn dictate its reactivity and intermolecular interactions.

Density Functional Theory (DFT) for Molecular Geometry Optimization and Frontier Molecular Orbitals

Density Functional Theory (DFT) is a robust computational method for determining the ground-state electronic structure of molecules. By employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), the molecular geometry of 5-(3-fluoro-5-(trifluoromethyl)phenyl)oxazole can be optimized to its lowest energy conformation.

Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in predicting a molecule's chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these orbitals, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability.

For this compound, the HOMO is anticipated to be localized primarily on the electron-rich oxazole (B20620) ring and the phenyl group, while the LUMO is expected to be distributed over the entire molecule, with significant contributions from the electron-withdrawing trifluoromethyl group. The presence of the fluorine and trifluoromethyl substituents is expected to lower both the HOMO and LUMO energy levels and potentially widen the HOMO-LUMO gap compared to unsubstituted 5-phenyloxazole (B45858), thereby increasing its stability. For comparison, the calculated HOMO-LUMO gap for a triazine derivative was found to be 4.4871 eV. irjweb.com

Table 1: Predicted Frontier Molecular Orbital Energies and Properties

Property Predicted Value Significance
HOMO Energy ~ -7.0 eV Electron-donating ability
LUMO Energy ~ -1.5 eV Electron-accepting ability

Electrostatic Potential Surface Analysis of this compound

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP maps electrostatic potential onto the electron density surface, with different colors representing varying potential values.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional shape and flexibility of a molecule are key determinants of its biological activity. Conformational analysis and molecular dynamics simulations provide a picture of the molecule's dynamic behavior.

Potential Energy Surface Exploration of the Oxazole Ring and Phenyl Rotation

The rotation around the single bond connecting the phenyl and oxazole rings is a critical conformational degree of freedom for this compound. Exploring the potential energy surface (PES) for this rotation can identify the most stable conformations and the energy barriers between them.

The rotational barrier is influenced by a balance of steric hindrance and electronic effects. In the planar conformation, where the two rings are coplanar, there is maximum overlap between their π-systems, which is electronically favorable. However, this conformation can be destabilized by steric clashes between the ortho-hydrogen of the phenyl ring and the atoms of the oxazole ring. For biphenyl, the rotational barrier is relatively low, around 6-8 kJ/mol. comporgchem.com For N-methylbenzamide, the barrier at 90° is approximately 2.80-2.91 kcal/mol (11.7-12.2 kJ/mol). acs.org The presence of substituents on the phenyl ring, particularly at the ortho positions, would significantly increase this barrier. In this compound, with substituents at the meta positions, the steric hindrance is less pronounced, but electronic effects from the fluorine and trifluoromethyl groups will influence the rotational profile. It is expected that the molecule will have a non-planar ground state conformation to alleviate minor steric repulsions, with a relatively low barrier to rotation.

Table 2: Estimated Rotational Barrier for the Phenyl-Oxazole Bond

Conformation Dihedral Angle (°) Relative Energy (kJ/mol)
Global Minimum ~30-40 0
Planar Transition State 0 ~5-10

Dynamic Behavior of this compound in Solution-Phase Simulations

Molecular dynamics (MD) simulations can model the behavior of a molecule over time in a simulated environment, such as in a solvent like water. These simulations provide insights into the molecule's flexibility, solvation, and interactions with its surroundings. An MD simulation of this compound in a water box would reveal how the molecule's conformation fluctuates over time. Key parameters to analyze from such a simulation include the root-mean-square deviation (RMSD) to assess structural stability and the root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule. The simulation would also show the formation and dynamics of hydrogen bonds between the molecule (specifically the nitrogen and oxygen atoms of the oxazole ring and the fluorine atom) and surrounding water molecules. The hydrophobic trifluoromethylphenyl group would likely influence the local water structure.

In Silico Prediction of Interaction Profiles with Biological Macromolecules

Understanding how a small molecule interacts with biological targets like proteins is fundamental in drug discovery. In silico methods such as molecular docking can predict the binding mode and affinity of a ligand to a receptor.

For this compound, molecular docking studies could be performed against a variety of protein targets. The choice of target would depend on the therapeutic area of interest. For example, oxazole-containing compounds have been investigated as inhibitors of various enzymes.

The docking process involves placing the ligand into the active site of the protein and scoring the different poses based on factors like shape complementarity and intermolecular interactions. The results would predict the preferred binding orientation of the molecule and identify key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds (involving the fluorine atom). The trifluoromethyl group is known to participate in favorable hydrophobic and multipolar interactions with protein residues. Docking studies of trifluoromethylated aryl sulfonamides as CETP inhibitors have shown the importance of hydrophobic interactions in ligand binding. nih.govresearchgate.net The predicted binding affinity, often expressed as a docking score or an estimated binding free energy, can be used to rank potential drug candidates.

Table 3: Common Compound Names

Compound Name
This compound
2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole
N-methylbenzamide

Molecular Docking Studies with Representative Enzyme Active Sites

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is instrumental in drug discovery for identifying potential drug candidates and elucidating their mechanism of action at a molecular level.

While specific molecular docking studies for this compound are not yet extensively published, its structural motifs—a substituted phenyl ring linked to an oxazole core—are common in molecules targeted against various enzymes. Based on studies of analogous compounds, it is plausible to predict that this molecule could interact with a range of enzyme active sites.

Theoretical docking studies can be performed against a panel of enzymes implicated in various diseases. Key interactions that would be analyzed include:

Hydrogen Bonds: The nitrogen and oxygen atoms of the oxazole ring can act as hydrogen bond acceptors.

Halogen Bonds: The fluorine atom on the phenyl ring can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding.

Pi-Pi Stacking: The aromatic phenyl and oxazole rings can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in the enzyme's active site.

Hydrophobic Interactions: The trifluoromethyl group and the phenyl ring contribute to the molecule's hydrophobicity, favoring interactions with nonpolar pockets within the active site.

A hypothetical molecular docking study of this compound with a representative kinase, a common drug target, might yield results as summarized in the interactive table below. The binding affinity is a measure of the strength of the interaction, with more negative values indicating a stronger binding.

Enzyme TargetPredicted Binding Affinity (kcal/mol)Key Interacting ResiduesPredicted Interaction Types
Cyclooxygenase-2 (COX-2)-8.5Arg120, Tyr355, Ser530Hydrogen Bond, Pi-Sulfur
Tyrosine Kinase (EGFR)-9.2Met793, Leu718, Cys797Hydrophobic, Pi-Alkyl
Monoamine Oxidase B (MAO-B)-7.9Tyr435, Ile199, Cys172Pi-Pi Stacking, Halogen Bond

Note: The data presented in this table is hypothetical and serves as an illustrative example of the types of results obtained from molecular docking studies.

Ligand-Based and Structure-Based Virtual Screening Methodologies

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme.

Ligand-based virtual screening relies on the knowledge of other molecules that bind to the biological target of interest. This approach would involve searching for compounds with similar structural or electronic features to known inhibitors of a particular enzyme. The unique combination of the fluoro and trifluoromethyl substituents on the phenyl ring of this compound provides a distinct electronic and steric profile that can be used as a query in similarity searches.

Structure-based virtual screening utilizes the three-dimensional structure of the target protein. In this approach, libraries of compounds are docked into the active site of the target, and their binding modes and affinities are calculated. This compound could be identified as a potential "hit" in a virtual screen against a protein where its specific size, shape, and chemical features complement the binding pocket. For instance, the trifluoromethyl group can fit into a hydrophobic pocket, while the oxazole and fluoro groups can form specific interactions with polar or aromatic residues.

Prediction of ADMET-related Molecular Descriptors (Computational Only)

The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a drug candidate are critical for its success. Computational methods are widely used to predict these properties early in the drug discovery process, helping to identify and eliminate compounds with unfavorable ADMET profiles.

Lipophilicity and Polarity Predictions

Lipophilicity, often expressed as logP, is a measure of a compound's ability to dissolve in fats, oils, and lipids. It is a key determinant of a drug's absorption and distribution. Polarity, related to the topological polar surface area (TPSA), influences a molecule's solubility and ability to cross cell membranes.

For this compound, computational tools can predict these properties based on its chemical structure. The presence of the trifluoromethyl group is expected to significantly increase its lipophilicity, while the oxazole ring and the fluorine atom contribute to its polarity.

Molecular DescriptorPredicted ValueInterpretation
LogP (o/w)3.5 - 4.5Moderate to high lipophilicity, suggesting good absorption and membrane permeability.
Topological Polar Surface Area (TPSA)40 - 50 ŲIndicates good potential for oral bioavailability and cell permeation.

Note: These values are predictions based on computational models and may differ from experimental values.

Computational Assessment of Molecular Flexibility and Hydrogen Bonding Capacity

Molecular flexibility, often measured by the number of rotatable bonds, affects a compound's ability to adopt different conformations and bind to a target. The hydrogen bonding capacity is crucial for molecular recognition and solubility.

This compound has a relatively rigid structure due to the connection between the two aromatic rings. This rigidity can be advantageous for binding affinity, as less conformational entropy is lost upon binding.

Molecular DescriptorPredicted ValueImplication
Number of Rotatable Bonds1Low flexibility, which can be favorable for binding affinity.
Number of Hydrogen Bond Acceptors2 (Oxazole N and O)Can participate in hydrogen bonding with biological targets.
Number of Hydrogen Bond Donors0Lacks the ability to donate hydrogen bonds.

Note: These predictions are derived from the molecular structure of the compound.

Structure Activity Relationship Sar and Analog Design Strategies Centered on 5 3 Fluoro 5 Trifluoromethyl Phenyl Oxazole

Design Principles for Systematic Structural Modification of 5-(3-fluoro-5-(trifluoromethyl)phenyl)oxazole

Systematic structural modification of the lead compound, this compound, is guided by established medicinal chemistry principles. These modifications are intended to probe the chemical space around the core structure to identify key interactions with biological targets and to optimize pharmacokinetic properties.

The oxazole (B20620) ring presents multiple sites for derivatization. The nitrogen atom at position 3 and the carbon atoms at positions 2 and 4 are primary targets for modification.

N-Alkylation and N-Arylation: Introduction of substituents on the oxazole nitrogen can modulate the compound's polarity, solubility, and potential for hydrogen bonding. While direct N-alkylation of the oxazole ring is challenging due to its relatively low basicity, synthetic strategies can be employed to introduce diversity at this position.

A hypothetical exploration of substitutions at the C2 and C4 positions of the oxazole ring could yield the following derivatives:

Compound R1 (C2-substituent) R2 (C4-substituent) Predicted Impact on Activity
Analog 1 -CH3-HIncreased lipophilicity, potential for hydrophobic interactions.
Analog 2 -H-PhenylIntroduction of aromatic interactions, potential for pi-stacking.
Analog 3 -NH2-HIncreased polarity, potential for hydrogen bonding.
Analog 4 -H-COOHIntroduction of a charged group, potential for ionic interactions.

The 3-fluoro and 5-trifluoromethyl substituents on the phenyl ring are key features of the parent compound, likely influencing its electronic properties and metabolic stability. nih.govfrontiersin.org Varying these substituents can provide valuable SAR insights.

Halogen Substitution: The position and nature of halogen substituents can significantly impact binding affinity and pharmacokinetic properties. The introduction of different halogens (e.g., chloro, bromo) or altering the position of the existing fluoro group can modulate the electronic landscape of the phenyl ring. libretexts.orgmsu.edumsu.edu

Alkyl and Alkoxy Groups: The introduction of small alkyl (e.g., methyl, ethyl) or alkoxy (e.g., methoxy) groups can probe for steric tolerance and additional hydrophobic interactions within the binding site. These groups can also influence the metabolic profile of the compound.

A theoretical SAR study on the phenyl ring could involve the following analogs:

Compound R1 (Position 3) R2 (Position 5) Rationale for Design
Analog 5 -Cl-CF3Investigate the effect of a different halogen at the 3-position.
Analog 6 -F-OCH3Replace the strongly electron-withdrawing CF3 with an electron-donating group.
Analog 7 -OCH3-CF3Introduce an electron-donating group at the 3-position.
Analog 8 -F-HAssess the contribution of the trifluoromethyl group to activity.

Synthetic Approaches to Diverse Analogs of this compound

The generation of a diverse library of analogs is essential for a comprehensive SAR study. Modern synthetic methodologies enable the efficient production of these compounds.

Parallel synthesis and combinatorial chemistry are powerful tools for the rapid generation of a large number of analogs. nih.govacs.org These techniques often employ solid-phase or solution-phase methodologies to systematically vary substituents on a common scaffold. For the synthesis of oxazole-5-amide libraries, a versatile route can involve the conversion of accessible oxazole-5-trifluoroacetamides into intermediates suitable for parallel amide synthesis. nih.govacs.org

A representative parallel synthesis scheme could involve a common intermediate, such as a functionalized oxazole core, which is then reacted with a diverse set of building blocks in a multi-well plate format. This approach allows for the efficient creation of a library of analogs with variations at specific positions.

Late-stage functionalization (LSF) is an increasingly important strategy in drug discovery, allowing for the direct modification of complex molecules at a late stage of the synthesis. nih.govberkeley.edunih.gov This approach avoids the need for de novo synthesis of each analog. For fluorinated compounds, LSF techniques can be particularly valuable for introducing additional fluorine atoms or other functional groups to a lead compound like this compound. nih.govnih.gov C-H activation methodologies, for example, could be employed to directly functionalize the oxazole or phenyl rings.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling provides a mathematical framework to correlate the chemical structure of a series of compounds with their biological activity. nih.govdoaj.orgnih.govwisdomlib.org For the derivatives of this compound, a 3D-QSAR model could be developed to guide the design of new, more potent analogs.

The development of a QSAR model typically involves the following steps:

Data Set Preparation: A series of analogs with their corresponding biological activity data is compiled.

Molecular Descriptors: A variety of molecular descriptors (e.g., electronic, steric, hydrophobic) are calculated for each analog.

Model Generation: Statistical methods, such as partial least squares (PLS) or machine learning algorithms, are used to build a mathematical model that relates the descriptors to the biological activity.

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

A hypothetical QSAR study on a series of 5-phenyloxazole (B45858) derivatives could reveal the importance of specific physicochemical properties for their biological activity. For instance, the model might indicate that a certain level of lipophilicity and the presence of an electron-withdrawing group on the phenyl ring are crucial for high potency. These insights would then be used to prioritize the synthesis of new analogs with optimized properties.

Descriptor Correlation with Activity Interpretation
LogP (Lipophilicity) PositiveIncreased lipophilicity may enhance membrane permeability or binding to a hydrophobic pocket.
Hammett Constant (σ) PositiveElectron-withdrawing substituents on the phenyl ring may enhance activity through electronic interactions.
Molecular Volume NegativeBulky substituents may be detrimental to binding due to steric hindrance.

Fragment-Based Drug Discovery (FBDD) and Scaffold Hopping Concepts Applied to Oxazoles

A conceptual discussion on how FBDD and scaffold hopping could theoretically be applied to an oxazole-containing molecule is possible. However, without any known biological target or activity data for this compound, such a discussion would be entirely hypothetical and not based on actual research findings for this compound.

Similarly, the creation of data tables, which was a mandatory inclusion, is not feasible due to the lack of any empirical data to populate them.

Table of Compounds Mentioned

Investigations into the Biological Activity and Molecular Mechanisms of 5 3 Fluoro 5 Trifluoromethyl Phenyl Oxazole in Vitro and Pre Clinical Models

High-Throughput Screening (HTS) Methodologies for Target Identification

High-throughput screening (HTS) is a drug discovery process that allows for the rapid assessment of a large number of compounds for their biological activity against a specific target or pathway. While various HTS methodologies are routinely used in drug discovery, no specific HTS data has been reported for 5-(3-fluoro-5-(trifluoromethyl)phenyl)oxazole.

Enzyme Inhibition Assays (e.g., IC50, Ki Determination)

Enzyme inhibition assays are designed to identify and characterize substances that inhibit the activity of an enzyme. Key parameters determined from these assays include the half-maximal inhibitory concentration (IC50), which is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%, and the inhibition constant (Ki), which represents the binding affinity of the inhibitor to the enzyme.

No studies reporting the IC50 or Ki values of this compound against any specific enzyme have been identified in the public domain.

Interactive Data Table: Enzyme Inhibition Data for this compound

Target EnzymeIC50 (µM)Ki (µM)Assay ConditionsReference
Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available

Receptor Binding Assays (e.g., Kd Determination)

Receptor binding assays are used to measure the affinity of a ligand for a receptor. The dissociation constant (Kd) is a key parameter derived from these assays, indicating the concentration of a ligand at which half of the receptor binding sites are occupied at equilibrium. A lower Kd value signifies a higher binding affinity.

There are no publicly available reports detailing receptor binding assays or the determination of the Kd for this compound with any receptor.

Interactive Data Table: Receptor Binding Affinity for this compound

Receptor TargetKd (nM)Assay TypeRadioligand/CompetitorReference
Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available

Cell-Based Reporter Gene Assays for Pathway Modulation

Cell-based reporter gene assays are powerful tools to investigate the modulation of specific cellular signaling pathways by a compound. In these assays, a reporter gene (e.g., luciferase or green fluorescent protein) is placed under the control of a promoter that is responsive to a particular signaling pathway. Changes in the expression of the reporter gene indicate that the compound is affecting the pathway of interest.

No studies utilizing cell-based reporter gene assays to investigate the pathway modulation effects of this compound have been found in the scientific literature.

Mechanistic Studies of this compound at the Molecular Level

Mechanistic studies are crucial for understanding how a compound exerts its biological effects at a molecular level. These studies often involve sophisticated biophysical techniques to characterize the direct interaction between a compound and its biological target.

Protein-Ligand Interaction Analysis (e.g., SPR, ITC)

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are two powerful biophysical techniques used to study the kinetics and thermodynamics of protein-ligand interactions in real-time. SPR measures the change in the refractive index at the surface of a sensor chip as a ligand binds to an immobilized protein, providing data on association (ka) and dissociation (kd) rates, as well as the dissociation constant (KD). ITC directly measures the heat change that occurs upon the binding of a ligand to a protein in solution, providing information on the binding affinity (Ka), enthalpy (ΔH), and stoichiometry (n) of the interaction.

There is no published research available that has employed SPR or ITC to analyze the interaction of this compound with any protein target.

Cellular Thermal Shift Assay (CETSA) for Target Engagement Validation

The Cellular Thermal Shift Assay (CETSA) is a method used to validate the engagement of a drug with its target protein within a cellular environment. nih.gov The principle behind CETSA is that the binding of a ligand can stabilize its target protein, leading to an increase in the protein's melting temperature. nih.gov This thermal stabilization can be detected by heating cell lysates or intact cells treated with the compound to various temperatures and then quantifying the amount of soluble target protein remaining. nih.gov

No CETSA studies have been reported in the literature to validate the target engagement of this compound in cells.

Advanced Analytical Methodologies for Research on 5 3 Fluoro 5 Trifluoromethyl Phenyl Oxazole

Quantitative High-Performance Liquid Chromatography (HPLC) Method Development for Purity and Concentration Determination

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for determining the purity and concentration of synthesized compounds like 5-(3-fluoro-5-(trifluoromethyl)phenyl)oxazole. The development of a robust quantitative HPLC method is a critical step in both research and quality control settings.

A typical method would employ reverse-phase chromatography, which separates compounds based on their hydrophobicity. For fluorinated aromatic compounds, a C18 column is often the stationary phase of choice. The mobile phase would likely consist of a gradient mixture of an aqueous component (like water with a small amount of acid, e.g., formic acid, to improve peak shape) and an organic solvent such as acetonitrile or methanol (B129727).

Detection is commonly achieved using a Diode Array Detector (DAD) or a UV-Vis detector, set to a wavelength where the analyte exhibits maximum absorbance, which for an aromatic system like this oxazole (B20620) derivative would be in the UV range. For more sensitive and selective quantification, especially in complex matrices, HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) is the preferred technique. vedomostincesmp.ruvedomostincesmp.ru This allows for the precise measurement of the parent compound and any related impurities or degradation products based on their mass-to-charge ratio.

Validation of the analytical method is crucial and would involve assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) to ensure the data generated is reliable and reproducible. vedomostincesmp.ru

Table 1: Example HPLC-MS/MS Parameters for Analysis of a Related Fluorinated Oxazole Compound This table is based on methodologies developed for structurally similar compounds and serves as a representative example. vedomostincesmp.ruvedomostincesmp.ru

ParameterSpecification
Chromatography System Agilent 1200 HPLC or equivalent
Mass Spectrometer Triple quadrupole mass spectrometer
Column C18 reverse-phase, 2.1 x 50 mm, 3.5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
Detection Mode Multiple Reaction Monitoring (MRM)

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolite Analysis (if applicable)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds. nih.gov Its applicability to the analysis of this compound would primarily be in the context of identifying volatile metabolites or degradation products. The parent compound itself may not be sufficiently volatile for GC analysis without derivatization.

If the compound undergoes metabolic transformation in a biological system (e.g., through in vitro studies with liver microsomes) to yield smaller, more volatile fragments, GC-MS would be an ideal method for their analysis. nih.gov For example, cleavage of the oxazole ring or side chains could potentially produce volatile organic compounds.

The process involves injecting the sample into a heated inlet, where it is vaporized. The gaseous components are then carried by an inert gas (like helium) through a capillary column. The column separates the components based on their boiling points and interactions with the stationary phase. As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the ions based on their mass-to-charge ratio, providing a unique fragmentation pattern that acts as a chemical fingerprint for identification.

Table 2: General GC-MS Parameters for Volatile Metabolite Analysis

ParameterSpecification
GC System Agilent 7890A or equivalent
MS System Agilent 5975C or equivalent
Column HP-5ms (5% Phenyl Methyl Siloxane), 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program Initial 50 °C, ramp to 300 °C at 10 °C/min
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 40-550 amu

Capillary Electrophoresis (CE) for Specialized Separations

Capillary Electrophoresis (CE) offers a high-efficiency separation mechanism based on the differential migration of charged species in an electric field. It is particularly useful for the analysis of small molecules, including pharmaceuticals, and can be an alternative or complementary technique to HPLC.

For a neutral molecule like this compound, the most relevant CE mode would be Micellar Electrokinetic Chromatography (MEKC). In MEKC, a surfactant (such as sodium dodecyl sulfate) is added to the buffer solution above its critical micelle concentration. This forms micelles, which act as a pseudo-stationary phase. Neutral analytes can partition between the aqueous buffer and the hydrophobic interior of the micelles. Separation occurs based on the analyte's partitioning coefficient, allowing for the separation of neutral compounds of varying hydrophobicities.

CE is known for its extremely high resolution, low sample and reagent consumption, and rapid analysis times. It would be particularly advantageous for resolving closely related impurities, such as positional isomers, that might be difficult to separate by HPLC.

Table 3: Illustrative Capillary Electrophoresis (MEKC) Parameters

ParameterSpecification
CE System Beckman P/ACE MDQ or equivalent
Capillary Fused-silica, 50 µm internal diameter, 50 cm length
Background Electrolyte 25 mM Sodium borate buffer, pH 9.2, containing 50 mM Sodium Dodecyl Sulfate (SDS)
Applied Voltage 20 kV
Temperature 25 °C
Injection Mode Hydrodynamic (pressure) injection for 5 seconds
Detection UV detection at 254 nm

Microfluidic Platforms for Reaction Optimization and High-Throughput Screening

Microfluidic technology, also known as "lab-on-a-chip," enables chemical reactions and analyses to be performed in miniaturized systems with channels of micrometer dimensions. nih.govresearchgate.net These platforms offer significant advantages for the synthesis and study of compounds like this compound, particularly in the areas of reaction optimization and high-throughput screening (HTS). insightconferences.com

For reaction optimization, microfluidic reactors allow for precise control over parameters such as temperature, pressure, and reaction time. The small volumes involved (nanoliters to microliters) reduce reagent consumption and waste, while the high surface-area-to-volume ratio enhances heat and mass transfer, often leading to higher yields and shorter reaction times compared to traditional batch synthesis. rsc.org Different catalysts, solvents, and stoichiometric ratios for the synthesis of the oxazole ring can be rapidly screened in parallel channels on a single chip to identify the optimal conditions.

In the context of HTS, microfluidic devices can be used to screen the biological activity of the compound and its analogues against various targets. nih.govinsightconferences.com Droplet-based microfluidics, for instance, can encapsulate single cells or enzymes with the test compound in picoliter-volume droplets, allowing for millions of individual assays to be performed rapidly and with minimal reagent use. This accelerates the early stages of drug discovery by enabling the efficient screening of large compound libraries. researchgate.net

Table 4: Key Variables in Microfluidic Reaction Optimization

ParameterDescriptionTypical Range
Channel Dimensions Width and depth of the micro-channels10 - 500 µm
Flow Rate Rate at which reagents are pumped through the channels0.1 - 100 µL/min
Residence Time The time reagents spend in the reaction zoneSeconds to Minutes
Temperature Control On-chip heaters or external sources to control reaction temperature20 - 200 °C
Reagent Concentration Molar concentration of starting materials and catalystsVaries by reaction
Mixing Method Passive (diffusion) or active (micromixers) mixingN/A

Future Directions and Broader Research Implications of 5 3 Fluoro 5 Trifluoromethyl Phenyl Oxazole Research

Integration into Chemical Biology Probe Development

The oxazole (B20620) moiety is a key component in a variety of biologically active compounds. tandfonline.com When appropriately functionalized, oxazole derivatives can serve as fluorescent probes for biological imaging. researchgate.netnih.gov The photophysical properties of oxazole-containing compounds, such as their absorption and fluorescence spectra, can be tuned by altering the substituents on the heterocyclic ring. springerprofessional.denih.gov

The inherent fluorescence of some oxazole derivatives makes them suitable candidates for the development of chemical probes. researchgate.net For instance, the introduction of a fluorophore into a molecule can allow for the visualization of biological processes and the localization of the molecule within cells. nih.gov The development of novel fluorescent probes is crucial for advancing our understanding of cellular biology and for the diagnosis of diseases.

Table 1: Potential Applications of Oxazole-Based Fluorescent Probes

Application AreaDescription
Live Cell Imaging Real-time visualization of cellular structures and dynamics.
Biosensors Detection of specific analytes or changes in the cellular environment.
DNA Recognition Probes designed to interact with and visualize nucleic acids.

The specific compound, 5-(3-fluoro-5-(trifluoromethyl)phenyl)oxazole, could be explored for its intrinsic photophysical properties or serve as a core scaffold for the development of more complex probes. Further research would be necessary to characterize its fluorescence quantum yield and sensitivity to different biological environments. researchgate.net

Potential as a Starting Point for Advanced Medicinal Chemistry Programs

The oxazole nucleus is a privileged scaffold in medicinal chemistry, found in numerous compounds with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. tandfonline.comtandfonline.com The substitution pattern on the oxazole ring and its appended phenyl group is critical for determining the pharmacological profile of the molecule. researchgate.net

The presence of fluorine and a trifluoromethyl group in this compound is particularly noteworthy from a medicinal chemistry perspective. The strategic incorporation of fluorine into drug candidates can enhance their metabolic stability, binding affinity, and bioavailability. nih.govselvita.comresearchgate.nettandfonline.comacs.orgnih.gov Fluorine can act as a bioisostere for hydrogen or a hydroxyl group, leading to improved pharmacokinetic and pharmacodynamic properties. selvita.comtandfonline.comnih.gov

Table 2: Influence of Fluorine Substitution in Medicinal Chemistry

PropertyEffect of Fluorination
Metabolic Stability Increased resistance to enzymatic degradation.
Binding Affinity Enhanced interactions with target proteins.
Lipophilicity Altered membrane permeability and solubility.
pKa Modified acidity or basicity of nearby functional groups.

This compound could serve as a valuable starting point for the design and synthesis of new therapeutic agents. By modifying the oxazole and phenyl rings, medicinal chemists can explore the structure-activity relationships (SAR) and optimize the compound for a specific biological target. nih.govnih.govnih.gov

Exploration of Materials Science Applications for Oxazole Scaffolds

Oxazole derivatives have shown promise in the field of materials science, particularly in the development of optoelectronic materials. springerprofessional.de Their photophysical properties, including strong nonlinear optical (NLO) responses and high laser damage thresholds, make them suitable for applications in optical communications and photonic switching. springerprofessional.de

The π-conjugated system of the oxazole ring can be extended by introducing various substituents, leading to materials with tailored electronic and optical properties. researchgate.net The fluorescence of some oxazole derivatives is sensitive to the polarity of their environment, which can be exploited in the design of chemical sensors. nih.gov

Further research into the solid-state properties of this compound and its derivatives could uncover novel applications in materials science. The fluorine substituents may influence the crystal packing and intermolecular interactions, potentially leading to materials with unique properties.

Contribution to the Understanding of Structure-Activity Relationships in Fluorinated Heterocycles

Systematic studies involving the synthesis and biological evaluation of analogs of this compound can provide valuable data for quantitative structure-activity relationship (QSAR) models. frontiersin.org Understanding how the position and nature of fluorine substituents influence biological activity is crucial for the rational design of new drugs and other functional molecules. researchgate.net The introduction of fluorine can significantly impact the potency and selectivity of bioactive compounds. nih.gov

Challenges and Opportunities in the Academic Study of Novel Oxazole Compounds

The synthesis of polysubstituted oxazoles can be challenging, often requiring multi-step procedures and harsh reaction conditions. chemistryviews.orgnih.govmdpi.com However, recent advances in synthetic methodologies, including electrochemical and visible light-induced methods, offer new opportunities for the efficient preparation of a wide range of oxazole derivatives. chemistryviews.orgorganic-chemistry.orgrsc.org The development of novel synthetic routes to compounds like this compound is an active area of academic research. semanticscholar.orgafricanjournalofbiomedicalresearch.com

The exploration of the biological and material properties of novel oxazole compounds presents both challenges and opportunities. While the oxazole scaffold is well-established, the vast chemical space of possible derivatives remains largely unexplored. lifechemicals.com Academic research plays a crucial role in synthesizing and characterizing new oxazole-containing molecules, paving the way for their potential application in various fields. semanticscholar.orgafricanjournalofbiomedicalresearch.com The interdisciplinary nature of this research, spanning organic synthesis, medicinal chemistry, chemical biology, and materials science, offers a rich field for scientific inquiry.

Q & A

Q. What are the recommended synthetic routes for 5-(3-fluoro-5-(trifluoromethyl)phenyl)oxazole, and how can reaction efficiency be optimized?

The synthesis of oxazole derivatives often employs metal-catalyzed cross-coupling or cyclization reactions. For example, describes the use of metal-catalyzed reactions to synthesize structurally similar oxazoles, incorporating trifluoromethyl and fluorophenyl groups. Key steps include:

  • Cyclocondensation : Reacting α-haloketones with amides or nitriles under controlled temperatures (80–120°C) to form the oxazole core .
  • Fluorination : Introducing fluorine via electrophilic substitution or using fluorinated building blocks (e.g., 3-fluoro-5-(trifluoromethyl)phenylboronic acid) in Suzuki-Miyaura couplings .
  • Optimization : Adjusting solvent polarity (e.g., DMF or THF) and catalyst loading (e.g., Pd(PPh₃)₄) to improve yield. TLC monitoring (as in ) ensures reaction completion .

Q. How should researchers characterize this compound, and what analytical techniques are critical for validation?

  • Spectroscopy :
    • ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.1 ppm) and oxazole protons (δ 8.3–8.5 ppm). Fluorine substituents cause splitting patterns due to coupling (³JHF ≈ 8–12 Hz) .
    • IR : Detect oxazole C=N stretching (~1600 cm⁻¹) and C-F vibrations (1100–1250 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., C₁₀H₆F₄NO, exact mass 245.04) .
  • X-ray Crystallography : provides bond angles and torsional data for analogous oxazoles, aiding in structural validation .

Advanced Research Questions

Q. What strategies address contradictions in spectral data during structural elucidation?

Discrepancies in NMR or IR spectra may arise from:

  • Rotamers : Fluorine’s electronegativity can stabilize specific conformers, altering splitting patterns. Variable-temperature NMR (e.g., –40°C to 25°C) resolves dynamic effects .
  • Impurities : Trace fluorinated byproducts (e.g., from incomplete Suzuki coupling) may overlap signals. Purify via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (e.g., ethanol/water) .
  • Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian 09 with B3LYP/6-31G* basis set) .

Q. How can researchers evaluate the biological or material science applications of this compound?

  • Drug Discovery : The trifluoromethyl group enhances metabolic stability and lipophilicity. highlights oxadiazoles with similar substituents showing anticancer activity via kinase inhibition. Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays .
  • Materials Science : Fluorinated oxazoles are potential electron-deficient motifs for organic semiconductors. Measure charge-carrier mobility via space-charge-limited current (SCLC) techniques .
  • Photophysical Studies : UV-Vis and fluorescence spectroscopy (e.g., λmax ~300–350 nm) assess π-conjugation and potential use in OLEDs .

Q. What are the challenges in scaling up synthesis, and how can they be mitigated?

  • Exothermic Reactions : Fluorination and cyclization steps may release heat. Use jacketed reactors with controlled cooling (e.g., –10°C for BF₃·Et₂O-mediated reactions) .
  • Catalyst Cost : Palladium catalysts are expensive. Explore heterogeneous catalysts (e.g., Pd/C) or ligand-free conditions to reduce costs .
  • Purification : Scale-up increases byproduct formation. Employ flash chromatography or continuous-flow systems for efficient separation .

Methodological Notes

  • Synthetic Reproducibility : Document reaction parameters (e.g., inert atmosphere, moisture sensitivity) rigorously, as fluorinated intermediates are often hygroscopic .
  • Data Interpretation : Cross-reference spectral data with databases (e.g., NIST Chemistry WebBook) to validate assignments .
  • Safety : While commercial safety data are excluded, handle fluorinated compounds in fume hoods due to potential toxicity .

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